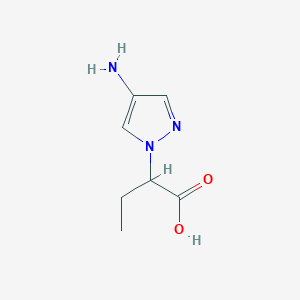
3-(4-Methylpiperidin-2-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperidin-2-yl)pentane-2,4-dione is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperidin-2-yl)pentane-2,4-dione typically involves the reaction of 4-methylpiperidine with pentane-2,4-dione under specific conditions. One common method involves the use of N-bromosuccinimide as a reagent in the presence of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperidin-2-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-(4-Methylpiperidin-2-yl)pentane-2,4-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperidin-2-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-ylmethyl)pentane-2,4-dione: A similar compound with a pyridine ring instead of a piperidine ring.
3-(2-(Pyridin-4-yl)ethyl)pentane-2,4-dione: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(4-Methylpiperidin-2-yl)pentane-2,4-dione is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methyl group on the piperidine ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-(4-methylpiperidin-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-7-4-5-12-10(6-7)11(8(2)13)9(3)14/h7,10-12H,4-6H2,1-3H3 |
InChI Key |
YHTMAWYCJDUFRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(C1)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-1-[(trimethylsilyl)methyl]cyclopentane-1-carbaldehyde](/img/structure/B13303724.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)
![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)




![4-Butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13303778.png)

![(Cyclopropylmethyl)[(2,5-dimethylphenyl)methyl]amine](/img/structure/B13303795.png)
